Methyl 2-{[(phenoxyacetyl)carbamothioyl]amino}benzoate
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Overview
Description
Methyl 2-{[(phenoxyacetyl)carbamothioyl]amino}benzoate is a complex organic compound with the molecular formula C17H16N2O4S It is known for its unique structural features, which include a phenoxyacetyl group, a carbamothioyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(phenoxyacetyl)carbamothioyl]amino}benzoate typically involves multiple steps. One common method starts with the reaction of 2-aminobenzoic acid with phenoxyacetyl chloride to form 2-(phenoxyacetylamino)benzoic acid. This intermediate is then treated with methyl chloroformate to yield the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(phenoxyacetyl)carbamothioyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{[(phenoxyacetyl)carbamothioyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{[(phenoxyacetyl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets. The phenoxyacetyl group can interact with enzyme active sites, potentially inhibiting their activity. The carbamothioyl group may form covalent bonds with nucleophilic residues in proteins, leading to modulation of their function. These interactions can affect various biochemical pathways, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(anilinocarbonyl)amino]benzoate}
- Methyl 2-{[(iodoacetyl)amino]benzoate}
- Methyl 2-{[(methylsulfonyl)amino]benzoate}
Uniqueness
Methyl 2-{[(phenoxyacetyl)carbamothioyl]amino}benzoate is unique due to the presence of the phenoxyacetyl and carbamothioyl groups, which confer distinct reactivity and biological activity compared to its analogs. These structural features enable specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-[(2-phenoxyacetyl)carbamothioylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-22-16(21)13-9-5-6-10-14(13)18-17(24)19-15(20)11-23-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,18,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHVMJGXQWYAJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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